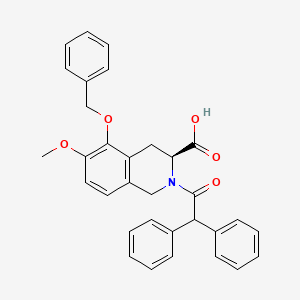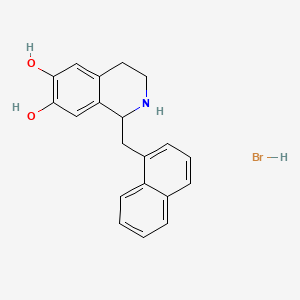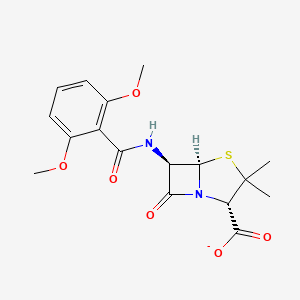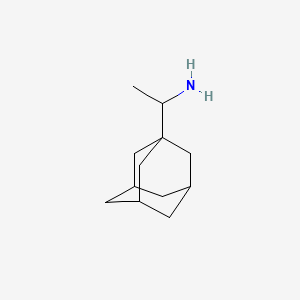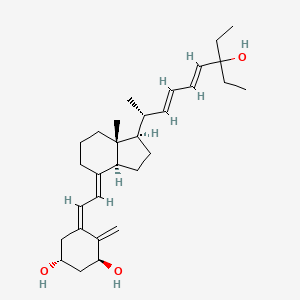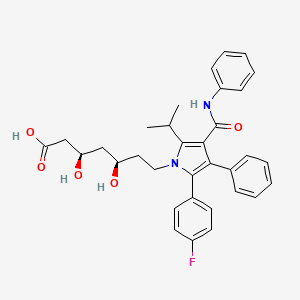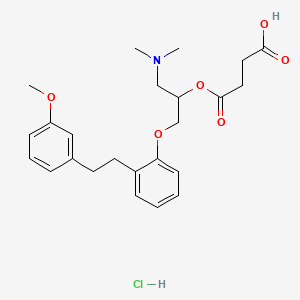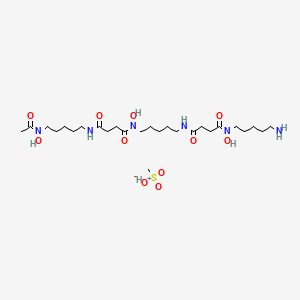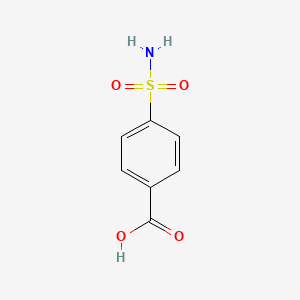
2-碘褪黑激素
描述
2-Iodomelatonin is a melatonin analog used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors .
Molecular Structure Analysis
The molecular formula of 2-Iodomelatonin is C13H15IN2O2 . It has a mono-isotopic mass of 358.017822 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodomelatonin include a density of 1.6±0.1 g/cm3, a boiling point of 574.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 80.6±0.3 cm3 .
科学研究应用
结合位点表征
2-碘褪黑激素在各种组织中表征褪黑激素结合位点方面发挥了重要作用。例如,在鸡和人肠道中的应用揭示了肌层中富集的结合位点,突出了这些位点可能与G蛋白耦合的潜力(Pontoire et al., 1993)。同样,在鸡视网膜中,2-碘褪黑激素有助于识别具有褪黑激素受体特征的高亲和力结合位点(Dubocovich & Takahashi, 1987)。
理解褪黑激素激动剂
2-碘褪黑激素已在各种药理评估中使用,例如在大鼠排卵抑制模型中,其显示出比褪黑激素或6-氯褪黑激素更高的效力。这凸显了它在进一步药代动力学和药效动力学研究中的潜力(Stankov et al., 1993)。
大脑和神经研究
该化合物的应用延伸到大脑研究中,如在矮哈默斯特大鼠大脑研究中所见。在这里,2-碘褪黑激素结合位点被表征,类似于ML-1和ML-2褪黑激素亚型,表明其在理解大脑褪黑激素受体方面的实用性[(Duncan et al., 1989)](https://consensus.app/papers/characteristics-localization-2125iiodomelatonin-duncan/bafc782f611859aaa334b1d0085407a3/?utm_source=chatgpt)。此外,在胎儿大脑研究中,碘化褪黑激素,包括2-碘褪黑激素,展示了褪黑激素对生殖发育的影响,并揭示了各种大脑区域的离散结合位点,有助于理解褪黑激素的作用机制(Weaver et al., 1988)。
各器官中的受体研究
2-碘褪黑激素已用于识别不同器官中的褪黑激素结合位点,例如在大鼠肾上腺中,表征了特定的结合位点,提供了关于褪黑激素器官特异功能的见解(Persengiev, 1992)。它还揭示了豚鼠脾脏中的褪黑激素结合位点,暗示了褪黑激素对免疫系统作用的直接机制(Poon & Pang, 1992)。
药理和结合特性
在人类胎儿大脑研究中,2-[125I]碘褪黑激素结合定位于各种大脑区域,与MT1受体亚型基因表达相匹配,为了解褪黑激素在人类胎儿中的作用部位提供了见解(Thomas et al., 2002)。同样,在非洲爪蟾黑素细胞研究中显示,2-碘褪黑激素诱导色素颗粒凝聚,表明其在理解褪黑激素激动剂和拮抗剂方面的有用性(Sugden, 1989)。
作用机制
Target of Action
2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1) with a Ki value of 28 pM . It is more than 5-fold selective for MT1 over MT2 . These receptors are part of the family A G protein-coupled receptors (GPCRs) and are targets for melatonin, the major neurohormone involved in circadian rhythm and sleep regulation .
Mode of Action
2-Iodomelatonin interacts with its targets, the melatonin receptors, and acts as a full agonist at both MT1 and MT2 receptors . The specificity of 2-Iodomelatonin to mark the receptor binding sites was demonstrated by the Kd values calculated from Scatchard and kinetic analysis .
Biochemical Pathways
It is known that melatonin receptors, when activated, can regulate a variety of physiological and neuroendocrine functions . The activation of these receptors by 2-Iodomelatonin could potentially influence these functions.
Result of Action
The molecular and cellular effects of 2-Iodomelatonin’s action are largely dependent on its interaction with the melatonin receptors. As an agonist of these receptors, 2-Iodomelatonin can stimulate the receptors’ activity, potentially influencing physiological processes such as sleep regulation and circadian rhythm .
Action Environment
The action, efficacy, and stability of 2-Iodomelatonin can be influenced by various environmental factors. For instance, light exposure can affect the production and function of melatonin and its analogs Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 2-Iodomelatonin
安全和危害
When handling 2-Iodomelatonin, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93515-00-5 | |
| Record name | 2-Iodomelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodomelatonin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 2-iodomelatonin displays high affinity for melatonin receptors, research suggests potential interactions with other targets. For instance, it inhibits quinone reductase 2 (QR2), an enzyme initially believed to be protective against reactive quinones, but now thought to potentially enhance their reactivity in certain contexts []. Further research is needed to fully elucidate the implications of this interaction.
A: Yes, there is evidence for species-specific differences in the distribution and function of melatonin receptors, influencing the effects of 2-iodomelatonin. For instance, while the hypophysial pars tuberalis consistently displays high-affinity 2-iodomelatonin binding across photoperiodic species, binding in the brain can vary. In ferrets, for example, binding is absent in the brain but present in the pars tuberalis and pars distalis of the pituitary [].
ANone: The molecular formula of 2-iodomelatonin is C13H15IN2O2, and its molecular weight is 358.18 g/mol.
A: While the provided research articles do not include detailed spectroscopic data, techniques like NMR and mass spectrometry are commonly employed for structural confirmation and characterization. Reference [] mentions the use of HPLC for the determination of 2-iodomelatonin, indicating the application of analytical techniques for its analysis.
ANone: The provided research articles do not offer specific details on the stability of 2-iodomelatonin in various solvents or formulations.
ANone: 2-iodomelatonin is not known to possess catalytic properties. It is primarily studied for its role as a melatonin receptor agonist.
A: Molecular modeling simulations have provided valuable insights into the binding and unbinding mechanisms of 2-iodomelatonin with melatonin receptors. Steered molecular dynamics simulations revealed different trajectories for 2-iodomelatonin unbinding from MT1 and MT2 receptors, passing through a channel between transmembrane helices IV and V [, ]. These simulations also suggested a role for Tyr5.38 flexibility in influencing ligand egress, particularly in the MT1 receptor [].
A: Yes, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on melatonin receptor agonists, including 2-iodomelatonin. A statistically significant model was generated, indicating the importance of steric, electrostatic, and lipophilic interactions for receptor binding and activation [].
A: Research indicates that the 2-position of the melatonin scaffold plays a crucial role in receptor binding and activation. 2-Iodomelatonin, with its bulky iodine substituent, consistently exhibits high affinity for melatonin receptors, comparable to or exceeding that of melatonin itself [, , ]. Introducing a 2-benzyl group, as in the antagonist luzindole, significantly alters the interaction, resulting in competitive antagonism at melatonin receptors []. These observations highlight the sensitivity of the receptor binding site to modifications at the 2-position, influencing both agonist and antagonist activities.
ANone: The provided research articles do not focus on specific formulation strategies for 2-iodomelatonin.
ANone: Specific information regarding SHE regulations pertaining to 2-iodomelatonin is not covered in the provided research articles.
ANone: The provided research articles primarily focus on the in vitro characterization of 2-iodomelatonin binding and its effects on cellular signaling. Detailed information regarding its ADME profile is not available in these articles.
A: Research has explored the in vivo effects of 2-iodomelatonin, particularly in the context of circadian rhythm regulation. Studies utilizing 2-iodomelatonin implants in midshipman fish demonstrated its ability to decrease stimulus threshold levels for electrically evoked calls, suggesting an increase in the excitability of the vocal network, a system influenced by melatonin and light cycles []. These findings suggest that 2-iodomelatonin can penetrate the blood-brain barrier and exert effects on neuronal activity.
A: Yes, numerous studies have investigated the efficacy of 2-iodomelatonin in various in vitro and in vivo models. In vitro studies using rabbit retinal preparations demonstrated that 2-iodomelatonin potently inhibits calcium-dependent dopamine release, mimicking the effects of melatonin and confirming its agonistic activity at melatonin receptors [, ]. In vivo experiments using 2-iodomelatonin implants in midshipman fish highlighted its ability to modulate vocal network excitability, suggesting its potential to influence social behavior in this species [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

